3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Description
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde (CAS: 1020519-11-2) is a pyrazole-based aldehyde derivative characterized by a carbaldehyde functional group at the 4-position of the pyrazole ring, with methyl substituents at the 3- and 5-positions and a 2-methylpropyl (isobutyl) group at the 1-position. Pyrazole derivatives are widely studied for their versatility in medicinal chemistry and materials science due to their structural tunability and bioactivity.
Properties
IUPAC Name |
3,5-dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKZBHXBLASRPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethylpyrazole with an aldehyde precursor, such as isobutyraldehyde, in the presence of a catalyst. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis, and purification steps, such as distillation or recrystallization, are employed to isolate the final compound .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group (-CHO) at the C-4 position undergoes oxidation to form carboxylic acids.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde oxidation | Potassium permanganate (KMnO₄) in acidic/basic conditions | 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
| Aldehyde oxidation | Chromium trioxide (CrO₃) in acidic conditions | Same as above |
These reactions are well-documented in pyrazole derivatives, with KMnO₄ being a common oxidizing agent .
Reduction Reactions
The aldehyde group can be reduced to form primary alcohols.
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Aldehyde reduction | Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) | 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-methanol |
This transformation is typical for aldehydes and aligns with general carbonyl reduction mechanisms .
Electrophilic Substitution Reactions
The pyrazole ring undergoes electrophilic substitution at the C-4 position due to its aromaticity and electron-rich nature.
Halogenation
| Substituent | Reagents | Product |
|---|---|---|
| Chlorine/Bromine | N-chlorosuccinamide (NCS) or N-bromosuccinamide (NBS) in carbon tetrachloride (CCl₄) | 4-Halo-3,5-dimethyl-1-(2-methylpropyl)pyrazole |
This method is widely used for pyrazole derivatives, leveraging phase transfer catalysts like tetrabromoammonium chloride (TBAC) in aqueous NaOH for alkylation .
Condensation Reactions
The compound participates in condensation reactions with nucleophiles, including:
Oxime Formation
| Reagent | Conditions | Product |
|---|---|---|
| Hydroxylamine hydrochloride | NaOH, pH 11, 90 min | Oxime ether derivatives (E/Z isomers) |
This reaction is critical for synthesizing bioactive derivatives, such as anticancer agents .
Reaction with Active Methylene Compounds
Pyrazole-4-carbaldehydes react with compounds like malonate esters or acetoacetate to form β,γ-unsaturated ketones.
Semicarbazide/Thiosemicarbazide Condensation
| Reagent | Product |
|---|---|
| Semicarbazide/thiosemicarbazide | Corresponding semicarbazones/thiosemicarbazones |
These derivatives are often screened for antimicrobial and anticancer activities .
Cyclocondensation Reactions
The compound engages in cyclocondensation reactions to form heterocyclic compounds:
Pyridinone Formation
Reaction with methyl acetoacetate and ethyl 3-aminocrotonate yields dihydropyridine derivatives .
Oxadiazole Formation
Oxidation of the aldehyde group followed by esterification and reaction with hydrazine produces oxadiazole derivatives .
Friedel-Crafts-Type Hydroxyalkylation
The aldehyde group can undergo hydroxyalkylation to form α,β-unsaturated ketones. For example, aldol condensation with chalcones or furan derivatives generates enones .
N-Alkylation
The pyrazole nitrogen can undergo alkylation, though this is less common compared to electrophilic substitution. For instance, reaction with 1,2-dichloroethane (DCE) in aqueous NaOH yields N-alkylated derivatives .
Research Findings and Trends
-
Biological Activity : Pyrazole derivatives, including this compound, exhibit anti-inflammatory and anticancer properties, partly due to their ability to modulate cytokine activity .
-
Synthetic Versatility : The compound’s aldehyde and pyrazole moieties enable diverse transformations, making it a valuable intermediate in medicinal chemistry .
Data Table: Key Reactions and Products
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO₄/CrO₃ | Pyrazole-4-carboxylic acid |
| Reduction | NaBH₄/LiAlH₄ | Pyrazole-4-methanol |
| Halogenation | NCS/NBS in CCl₄ | 4-Chloro/4-bromo-pyrazole derivatives |
| Oxime Formation | Hydroxylamine, NaOH (pH 11) | Oxime ethers (E/Z isomers) |
| Hydroxyalkylation | Chalcones/furan derivatives, NaOH | α,β-Unsaturated ketones |
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It can be utilized to create derivatives that exhibit significant pharmacological activities, making it valuable in drug development .
Synthetic Methods
The synthesis typically involves the reaction of 3,5-dimethylpyrazole with aldehyde precursors under controlled conditions. Common methods include:
- Condensation Reactions : Often conducted with isobutyraldehyde in organic solvents like ethanol or methanol at elevated temperatures.
- Vilsmeier-Haack Reaction : This method allows for the introduction of formyl groups into pyrazole derivatives, enhancing their reactivity and utility in further chemical transformations .
Biological Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, a series of pyrazoles synthesized from 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial (E. coli) | 12.5 |
| Compound B | Antifungal (C. albicans) | 24.0 |
| Compound C | Antibacterial (S. aureus) | 25.1 |
Enzyme Inhibition Studies
The compound has been employed in studies focusing on enzyme inhibition mechanisms. Its structure allows it to act as a ligand in biochemical assays, providing insights into enzyme-substrate interactions and potential therapeutic targets.
Industrial Applications
Agrochemicals Production
In the agrochemical sector, 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is used as an intermediate in the synthesis of pesticides and herbicides. Its derivatives have shown promise in enhancing crop protection against pathogens and pests.
Specialty Chemicals
The compound is also utilized in producing specialty chemicals that find applications in various industrial processes. Its reactivity allows for modifications that can tailor properties for specific uses in materials science and chemical manufacturing.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Rahimizadeh et al. synthesized several pyrazole derivatives from 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde and evaluated their antimicrobial activity against multiple bacterial strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentrations comparable to established antibiotics .
Case Study 2: Enzyme Inhibition Mechanism
Research published in MDPI explored the use of pyrazole derivatives as enzyme inhibitors. The study highlighted how modifications to the pyrazole ring can enhance binding affinity to target enzymes, suggesting potential therapeutic applications in treating diseases associated with enzyme dysregulation .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole ring structure allows for interactions with various biological receptors, influencing signaling pathways and cellular processes .
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrazole-4-carbonitrile Derivatives
These compounds, synthesized via a green deep eutectic solvent (K₂CO₃:glycerol), feature a carbonitrile group at the 4-position instead of a carbaldehyde. Substituents like aryl groups or halogens on the pyrazole ring influence solubility and target binding .
N-Substituted Pyrazoline Carbaldehydes
Examples include 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. These compounds retain the carbaldehyde group but incorporate a dihydropyrazoline (partially saturated) core. The saturation may enhance conformational flexibility, affecting pharmacokinetic properties like membrane permeability .
1,3,4-Thiadiazole-Pyrazole Hybrids
Derivatives such as 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine-1,3,4-thiadiazoles combine pyrazole and thiadiazole moieties. The thiadiazole ring introduces additional hydrogen-bonding sites, which could improve antimicrobial efficacy compared to the carbaldehyde-focused structure of the target compound .
Antioxidant Activity
- 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives exhibited DPPH radical scavenging with IC₅₀ values ranging from 28–65 µg/mL, attributed to electron-donating substituents (e.g., –OCH₃) enhancing radical stabilization. The target compound’s carbaldehyde group may offer weaker antioxidant activity due to reduced electron donation compared to carbonitrile .
Antimicrobial Activity
- 1,3,4-Thiadiazole-pyrazole hybrids showed MIC values of 8–32 µg/mL against E. coli, B. mycoides, and C. albicans. The thiadiazole moiety’s sulfur atoms likely contribute to membrane disruption. The target compound’s isobutyl group may enhance lipophilicity, improving bacterial membrane penetration but lacking the thiadiazole’s synergistic effects .
- Pyrazole-4-carbonitrile derivatives demonstrated broad-spectrum antimicrobial activity (MIC: 16–64 µg/mL). The carbaldehyde group in the target compound could offer similar or reduced efficacy depending on substituent interactions with microbial enzymes .
Biological Activity
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
1. Synthesis of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
The synthesis of pyrazole derivatives typically involves the condensation of hydrazines with carbonyl compounds. For 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde, a common synthetic route includes the reaction of 3,5-dimethylpyrazole with suitable aldehydes or ketones under acidic or basic conditions. This approach allows for the introduction of various substituents that can modulate biological activity.
2.1 Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds structurally similar to 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, several pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, showcasing their potential as anti-inflammatory agents .
2.2 Anticancer Properties
Recent investigations into the anticancer effects of pyrazoles indicate that these compounds can induce apoptosis in various cancer cell lines. For example, studies have demonstrated that pyrazole derivatives can inhibit cell proliferation in human breast cancer (MCF-7) and leukemia (K562) cell lines by disrupting the cell cycle and inducing apoptotic pathways .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 15 | Induction of apoptosis |
| B | K562 | 20 | Cell cycle arrest |
| C | MV4-11 | 10 | PARP cleavage and caspase activation |
2.3 Antimicrobial Activity
Pyrazoles have also shown significant antimicrobial activity against various pathogens. In vitro studies have reported that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the pyrazole structure enhances its interaction with microbial targets .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | E. coli | 32 µg/mL |
| E | S. aureus | 16 µg/mL |
| F | Pseudomonas aeruginosa | 64 µg/mL |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of pyrazole derivatives including 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde revealed promising anti-inflammatory effects in a carrageenan-induced edema model in rats. The compound demonstrated a significant reduction in paw swelling compared to controls, indicating its potential for treating inflammatory conditions .
Case Study 2: Anticancer Efficacy
In another study focusing on glioma cells, derivatives similar to 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde were tested for cytotoxicity. Results showed that these compounds could effectively induce G0/G1 phase arrest in cancer cells, suggesting their utility in cancer therapy .
4.
3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde exhibits a spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The ongoing research into its mechanisms and efficacy highlights its potential as a therapeutic agent across various medical fields. Future studies should focus on optimizing its pharmacological properties and understanding its action mechanisms to fully exploit its therapeutic potential.
Q & A
Q. Table 1. Illustrative Synthetic Methods for Pyrazole Derivatives
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Alkylation | 75 | 95 | Reflux, 6h, Pd/C | |
| Esterification | 68 | 90 | Room temp, 24h | |
| GC Purification | – | ≥99 | Fractional distillation |
Basic: What advanced techniques are recommended for confirming the molecular structure of 3,5-Dimethyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde?
Methodological Answer:
Structural validation requires a multi-technique approach:
- Single-Crystal X-ray Diffraction (XRD) : Definitive confirmation of stereochemistry and bond lengths. For analogous compounds, XRD achieved an R factor of 0.080, with mean C–C bond lengths of 1.54 Å .
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ at m/z 223.1443).
Basic: What factors influence the stability of this compound under laboratory conditions?
Methodological Answer:
Stability is affected by:
- Storage Conditions : Store at –20°C in inert atmospheres (argon) to prevent aldehyde oxidation. Related pyrazoles degrade at >40°C or under prolonged light exposure .
- Humidity Control : Use desiccants to avoid hydrolysis of the aldehyde group.
- Handling Protocols : Work under nitrogen flow during synthesis to minimize oxidative side reactions .
Advanced: How should researchers address discrepancies between theoretical and observed spectroscopic data?
Methodological Answer:
Contradictions often arise from conformational flexibility or crystal packing effects. Mitigation strategies:
- XRD Validation : Use single-crystal XRD as a gold standard to resolve ambiguities in NMR/IR assignments. For example, XRD confirmed planar geometry in a phenyl-substituted analogue, explaining unexpected H NMR splitting .
- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted spectra (e.g., Gaussian 16). Adjust solvent parameters in simulations to match experimental conditions.
Q. Table 2. Resolving Spectral Discrepancies: Case Study
| Technique | Observed Data | Predicted Data | Resolution Method | Reference |
|---|---|---|---|---|
| H NMR | Doublet at 7.2 ppm | Singlet at 7.0 ppm | XRD-confirmed dimerization |
Advanced: What methodologies are suitable for investigating the enzyme inhibitory potential of this compound?
Methodological Answer:
Mechanistic studies require:
- In Vitro Assays : Use fluorescence-based assays (e.g., NADH depletion for dehydrogenase inhibition) with IC determination. Related pyrazoles showed IC values of 5–20 µM against oxidoreductases .
- Molecular Docking : AutoDock Vina to simulate binding interactions with enzyme active sites (e.g., COX-2 or cytochrome P450).
- Kinetic Studies : Lineweaver-Burk plots to identify competitive/non-competitive inhibition modes.
Safety Protocols: What are the critical safety considerations when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
